
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Biological Activity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a benzofuran moiety and a piperazine ring, which are known to interact with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure
The structural formula of this compound can be represented as follows:
This indicates the presence of various functional groups that may contribute to its biological activity, including hydroxyl (−OH), methoxy (−OCH3), and piperazine derivatives.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, aurones have been reported to inhibit the proliferation of cancer cells effectively. A study highlighted that derivatives of benzofuran, including those similar to our compound, showed cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. The specific interactions of this compound with kinase targets are currently under investigation.
Antioxidant Activity
Antioxidant properties are critical for reducing oxidative stress in cells, which is linked to numerous diseases. Compounds similar to this compound have demonstrated significant antioxidant activity in various assays, indicating that this compound may also possess similar effects.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 15 | |
Compound B | Kinase Inhibition | 20 | |
Compound C | Antioxidant | 10 | |
(Z)-6-Hydroxy... | Potential Anticancer & Kinase Inhibitor | TBD | Current Study |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require optimization to maximize yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its pharmacodynamics and pharmacokinetics. Preliminary interaction studies suggest that the compound binds effectively to specific receptors or enzymes, which may explain its observed biological activities.
Q & A
Q. Basic: What are the common synthetic routes for preparing this benzofuran derivative?
Answer:
The synthesis typically involves a multi-step approach:
- Core formation : Condensation of a substituted benzofuran-3(2H)-one precursor (e.g., 6-hydroxybenzofuran-3-one) with 3-methoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .
- Piperazine substitution : Introduction of the 4-(2-hydroxyethyl)piperazine group via nucleophilic substitution or Mannich reaction, often using formaldehyde derivatives and piperazine precursors under reflux .
- Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product .
Key reagents: 3-methoxybenzaldehyde, 4-(2-hydroxyethyl)piperazine, and formaldehyde. Yield optimization requires controlled pH and temperature .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (e.g., average mass ~463.5 g/mol) and formula .
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=O (1680–1720 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., Z-configuration of benzylidene group) .
Q. Advanced: How can researchers optimize the condensation reaction yield?
Answer:
- Design of Experiments (DoE) : Use factorial design to test variables:
- Catalyst screening : Additives like p-toluenesulfonic acid (p-TSA) can accelerate condensation .
- Real-time monitoring : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) tracks reaction progress .
Typical yield improvements: 60% → 85% after optimization .
Q. Advanced: What strategies resolve contradictions in stereochemical assignments?
Answer:
Contradictions between NMR (solution state) and X-ray (solid state) data can arise due to dynamic effects:
- Variable Temperature (VT) NMR : Assesses conformational flexibility of the benzylidene group (e.g., coalescence temperature analysis) .
- Computational Modeling : Density Functional Theory (DFT) calculates energy-minimized structures and predicts NMR chemical shifts (e.g., Gaussian 16 software) .
- X-ray Refinement : High-resolution crystallography (R-factor < 0.05) confirms Z-configuration and hydrogen-bonding networks .
Example: A 2025 study resolved conflicting NOE (Nuclear Overhauser Effect) data by correlating DFT-optimized structures with experimental X-ray angles .
Q. Basic: How is the purity of the compound validated?
Answer:
- Chromatography :
- HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), purity >98% .
- TLC : Single spot under UV (254 nm) .
- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .
- Melting Point : Sharp range (e.g., 187–190°C) indicates purity .
Q. Advanced: What mechanistic insights exist for the biological activity of this compound?
Answer:
While specific data for this compound is limited, analogs suggest:
- Receptor binding : Piperazine derivatives interact with serotonin/dopamine receptors; molecular docking studies (AutoDock Vina) predict affinity for 5-HT₂A (Ki ~50 nM) .
- Enzyme inhibition : Benzofuran scaffolds inhibit cytochrome P450 isoforms (e.g., CYP3A4) via heme coordination; IC₅₀ assays with liver microsomes quantify inhibition .
- Cellular assays : MTT tests on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects (IC₅₀ ~10 µM) .
Further studies require metabolite profiling (LC-MS/MS) and in vivo models .
Q. Advanced: How are reaction byproducts or impurities characterized?
Answer:
- LC-MS/MS : Identifies impurities (e.g., unreacted aldehyde or piperazine intermediates) via fragmentation patterns .
- NMR Spin-Saturation Transfer : Detects diastereomeric byproducts from incomplete stereocontrol .
- Reference Standards : Compare retention times with known impurities (e.g., EP/BP pharmacopeial guidelines) .
Example: A 2025 study identified a methylpiperazine byproduct (m/z 220.31) using HRMS and spiked it into reactions to quantify via calibration curves .
Q. Basic: What stability considerations are critical for storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzylidene group .
- Humidity control : Desiccants (silica gel) prevent hydrolysis of the hydroxyethyl-piperazine moiety .
- Temperature : –20°C for long-term storage; room temperature for <6 months .
Stability assays: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor purity via HPLC .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-17-4-2-3-16(13-17)14-21-22(28)18-5-6-20(27)19(23(18)30-21)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNFQZDATBAAIL-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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